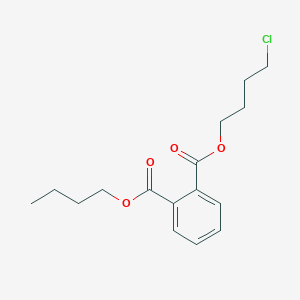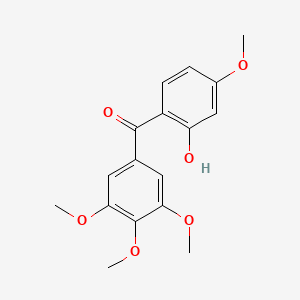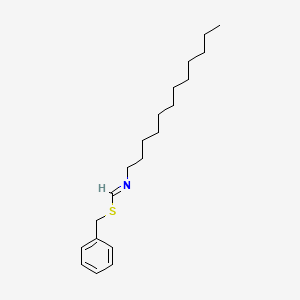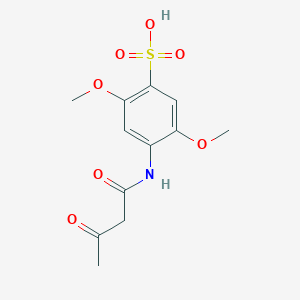
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine is an organic compound that features a piperidine ring attached to a 2,5-dimethylhexa-2,3,5-trien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine typically involves the reaction of piperidine with 2,5-dimethylhexa-2,3,5-triene under specific conditions. One common method involves the use of a base to deprotonate the piperidine, followed by nucleophilic addition to the triene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Euglenophycin: An ichthyotoxic compound with a similar triene structure, known for its anticancer and herbicidal activity.
2,5-Dimethyl-1,5-hexadiene: A related compound with a similar hydrocarbon backbone, used in various chemical applications.
2,5-Dimethylhexane: A branched alkane with similar structural features, used in the aviation industry.
Uniqueness: 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine stands out due to its unique combination of a piperidine ring and a triene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63418-63-3 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
InChI |
InChI=1S/C13H21N/c1-12(2)7-8-13(3)11-14-9-5-4-6-10-14/h7H,1,4-6,9-11H2,2-3H3 |
InChI Key |
YPXGOJYZTWTEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C=C(C)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)

![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)

![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
